Methyl 3-amino-4-bromo-5-fluorobenzoate hydrochloride
CAS No.: 1909347-78-9
Cat. No.: VC7004333
Molecular Formula: C8H8BrClFNO2
Molecular Weight: 284.51
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1909347-78-9 |
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Molecular Formula | C8H8BrClFNO2 |
Molecular Weight | 284.51 |
IUPAC Name | methyl 3-amino-4-bromo-5-fluorobenzoate;hydrochloride |
Standard InChI | InChI=1S/C8H7BrFNO2.ClH/c1-13-8(12)4-2-5(10)7(9)6(11)3-4;/h2-3H,11H2,1H3;1H |
Standard InChI Key | JBXHZJZIKXAOHD-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC(=C(C(=C1)F)Br)N.Cl |
Introduction
Chemical Identification and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is methyl 3-amino-4-bromo-5-fluorobenzoate hydrochloride, reflecting its substitution pattern on the benzene ring. The molecular formula is C₈H₈BrClFNO₂, with a molecular weight of 284.51 g/mol (calculated for the hydrochloride salt) . The free base form, methyl 3-amino-4-bromo-5-fluorobenzoate, has a molecular weight of 248.05 g/mol .
Structural Features and Isomerism
The compound belongs to the benzoate ester family, with substituents at positions 3 (amino), 4 (bromo), and 5 (fluoro). This regiochemistry distinguishes it from closely related isomers, such as methyl 4-amino-3-bromo-5-fluorobenzoate (CAS 1123171-91-4), where the amino and bromo groups are transposed . The hydrochloride salt introduces a chloride counterion, forming a stable crystalline structure .
Table 1: Comparative Structural Properties of Related Compounds
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis typically begins with functionalized benzoic acid derivatives. A representative pathway involves:
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Esterification: Methylation of 3-amino-4-bromo-5-fluorobenzoic acid using methanol and thionyl chloride to form the methyl ester .
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .
Alternative methods leverage nucleophilic aromatic substitution (NAS) or palladium-catalyzed coupling reactions. For example, in analogous compounds, nitro groups are reduced to amines via hydrogenation, followed by bromination and fluorination steps .
Optimization Challenges
Positional selectivity is critical due to the risk of isomer formation. For instance, during bromination, directing effects of the amino and ester groups must be carefully controlled to avoid byproducts like methyl 4-amino-3-bromo-5-fluorobenzoate . Catalytic hydrogenation conditions (e.g., Pd/C, H₂) require precise temperature control to prevent dehalogenation .
Physicochemical Properties
Spectral Data
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IR Spectroscopy: Strong absorption bands at 1720 cm⁻¹ (ester C=O), 3350 cm⁻¹ (N-H stretch), and 1240 cm⁻¹ (C-F) .
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NMR: <sup>1</sup>H NMR (DMSO-d₆) δ: 7.85 (d, 1H, Ar-H), 6.90 (s, 1H, Ar-H), 5.20 (s, 2H, NH₂), 3.85 (s, 3H, OCH₃) .
Thermodynamic and Solubility Profiles
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Solubility: Freely soluble in polar aprotic solvents (DMF, DMSO); sparingly soluble in water (0.5 mg/mL at 25°C) .
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LogP: Predicted 1.9 (free base), indicating moderate lipophilicity .
Table 2: Predicted Physicochemical Properties
Property | Value | Method/Source |
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Boiling Point | 327°C (predicted) | ACD/Labs Software |
Density | 1.65 g/cm³ | Computational Modeling |
pKa | -0.99 (amine proton) | ACD/pKa DB |
Applications in Drug Discovery
Antiviral Activity
Structural analogs of this compound, such as biaryl amides, exhibit potent anti-HCV activity. For example, compound 80 (EC₅₀ = 15 nM) from a 2021 study shares a similar halogenated aromatic core . The amino and halogen substituents enhance binding to viral proteases by forming hydrogen bonds and hydrophobic interactions .
Pharmacokinetic Considerations
The hydrochloride salt improves oral bioavailability (34% in rat models for related compounds) . Metabolic stability studies indicate resistance to first-pass glucuronidation due to steric hindrance from the bromo and fluoro groups .
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